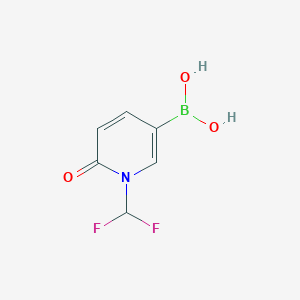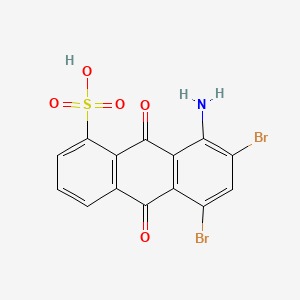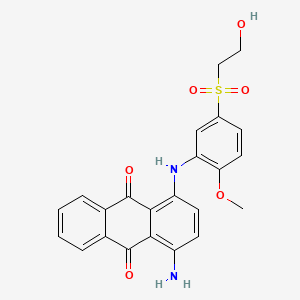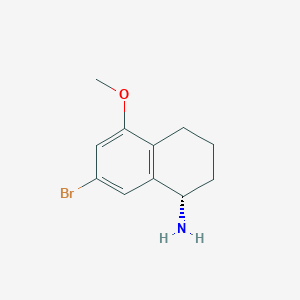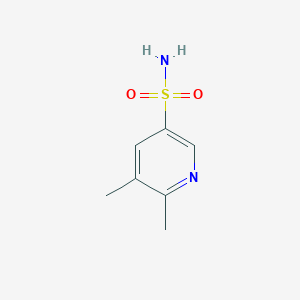
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is a boronic acid derivative that features a fluorenyl group attached to a phenyl ring through an aminomethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid typically involves the reaction of 9H-fluorene with formaldehyde and an amine to form the aminomethyl derivative. This intermediate is then reacted with phenylboronic acid under suitable conditions to yield the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorenyl group.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as the development of sensors and catalysts. The fluorenyl group provides additional stability and enhances the compound’s ability to participate in photophysical processes.
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluoren-9-yl)methanol: A related compound with a hydroxyl group instead of the boronic acid group.
(9H-Fluoren-9-yl)methylamine: Similar structure but with an amine group.
Phenylboronic acid: Lacks the fluorenyl group but contains the boronic acid functionality.
Uniqueness
(4-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is unique due to the combination of the fluorenyl group and the boronic acid functionality. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
921198-24-5 |
|---|---|
Fórmula molecular |
C20H18BNO2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
[4-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)15-11-9-14(10-12-15)13-22-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,22-24H,13H2 |
Clave InChI |
NYERNPMQYGTSRN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
